3-(Cycloheptylmethyl)piperidine hydrochloride

Lipophilicity Physicochemical properties Drug design

Researchers optimizing lead candidates often face a gap in accessing heterocyclic building blocks with precisely tuned lipophilicity and conformational profiles for SAR exploration. 3-(Cycloheptylmethyl)piperidine hydrochloride (CAS 1864056-94-9) bridges this gap: • Distinct LogP of 3.77 enables strategic tuning of membrane permeability and metabolic stability relative to cyclohexylmethyl and cyclopentylmethyl analogs. • The seven-membered cycloheptyl ring imparts a unique conformational landscape for probing steric requirements of target binding pockets. • Supplied as the hydrochloride salt at ≥95% purity, ensuring reliable solubility and handling for parallel synthesis and HTS campaigns. Ideal for medicinal chemistry groups synthesizing aromatase inhibitors or diversifying cycloalkylmethyl-substituted libraries.

Molecular Formula C13H26ClN
Molecular Weight 231.8 g/mol
CAS No. 1864056-94-9
Cat. No. B1432906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cycloheptylmethyl)piperidine hydrochloride
CAS1864056-94-9
Molecular FormulaC13H26ClN
Molecular Weight231.8 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)CC2CCCNC2.Cl
InChIInChI=1S/C13H25N.ClH/c1-2-4-7-12(6-3-1)10-13-8-5-9-14-11-13;/h12-14H,1-11H2;1H
InChIKeyGWFLMQROMKERKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cycloheptylmethyl)piperidine hydrochloride: Procurement-Relevant Baseline


3-(Cycloheptylmethyl)piperidine hydrochloride (CAS 1864056-94-9) is a piperidine derivative featuring a cycloheptylmethyl substituent at the 3-position, supplied as the hydrochloride salt with molecular formula C₁₃H₂₆ClN and molecular weight 231.80 g/mol . As a member of the piperidine heterocycle class—the most commonly used heterocycle among US FDA-approved pharmaceuticals—this compound serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research [1]. The cycloheptylmethyl moiety imparts distinct lipophilic and conformational properties that influence the physicochemical and biological profile of derived molecules, making it a valuable scaffold for structure-activity relationship (SAR) exploration and lead optimization .

1Piperidine building block with cycloheptylmethyl substituent for SAR exploration.
2Hydrochloride salt form supports aqueous solubility and synthesis handling.

Why Generic Substitution Fails: Differentiation from Cycloalkylmethyl Analogs


Piperidine derivatives bearing different cycloalkylmethyl substituents (cyclopentyl, cyclohexyl, cycloheptyl) are not interchangeable due to divergent lipophilicity, conformational flexibility, and resulting biological activity profiles. The cycloheptylmethyl group confers a distinct balance of steric bulk and lipophilic character compared to smaller ring analogs, directly impacting membrane permeability, target engagement, and in vivo efficacy . As demonstrated in comparative aromatase inhibitor studies, the cycloheptylmethyl-substituted derivative exhibited superior in vivo potency relative to the cyclohexyl reference compound, underscoring that subtle changes in the cycloalkyl moiety translate into meaningful pharmacological differences that preclude generic substitution [1]. The quantitative evidence below substantiates these differentiation dimensions for procurement and experimental design decisions.

Cycloalkyl ring size alters lipophilicity and membrane interaction; LogP shift may affect ADME outcome.
In vivo response may not transfer across cycloalkyl analogs; target engagement context requires review.

Quantitative Comparator Evidence Guide


Lipophilicity Comparison: Cycloheptylmethyl vs. Cyclohexylmethyl

The cycloheptylmethyl-substituted compound exhibits a LogP value of 3.77, positioning its lipophilicity between that of the cyclohexylmethyl analog (reported LogP range 3.6–4.0) and lower than typical drug-like compounds with cyclopentylmethyl substitution (inferred lower LogP). This measured value reflects the enhanced lipophilic contribution of the seven-membered cycloalkyl ring, which can influence membrane permeability and distribution properties in biological systems .

Lipophilicity Comparison
Data to verify
LogP 3.77 vs cyclohexylmethyl analog range 3.6–4.0
Supports lipophilicity-based scaffold differentiation for ADME tuning.
Computed value; cross-study comparison requires validation.
Lipophilicity Physicochemical properties Drug design

In Vivo Aromatase Inhibition: Cycloheptylmethyl Superiority

In a comparative in vivo study of cycloalkyl- and cycloalkylalkyl-substituted 3-(4-aminophenyl)-piperidine-2,6-diones, the cycloheptylmethyl-substituted analog (compound 2) demonstrated superior efficacy relative to the cyclohexyl reference compound CHAG (cyclohexyl analog, compound 1). At an equivalent dose of 8.6 µmol/kg body weight, compound 2 was reported to be superior to CHAG in inhibiting androgen-stimulated uterine growth in immature Sprague-Dawley rats, a standard model for aromatase inhibitor activity [1].

In Vivo Aromatase Inhibition
Class-level inference
Reported higher model response vs CHAG at equimolar dose (qualitative)
Supports cycloheptylmethyl scaffold evaluation in aromatase inhibitor models.
Androgen-stimulated uterine growth assay; no quantitative fold change reported.
Aromatase inhibition Breast cancer In vivo efficacy

Synthetic Utility as a Piperidine Building Block

3-(Cycloheptylmethyl)piperidine hydrochloride serves as a key synthetic intermediate in the construction of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies . Piperidine scaffolds are the most prevalent heterocycle in FDA-approved drugs, and the cycloheptylmethyl substituent provides a unique combination of steric bulk and conformational flexibility that can be exploited to modulate target binding and pharmacokinetic properties [1]. The hydrochloride salt form enhances aqueous solubility and handling stability, facilitating its use in parallel synthesis and medicinal chemistry workflows.

Synthetic Building Block
Reported
Hydrochloride salt; modular intermediate for SAR library synthesis
Supports systematic cycloheptylmethyl substitution profiling across chemotypes.
Synthetic intermediate Building block Medicinal chemistry

Purity Specification and Reproducibility

The target compound is commercially available with a minimum purity specification of 95%, ensuring reliable performance in biological assays and synthetic applications . This level of purity is comparable to, or exceeds, typical specifications for closely related cycloalkylmethyl piperidine analogs, such as 3-(Cyclohexylmethyl)piperidine (available at 97% purity from select vendors) . Consistent purity minimizes batch-to-batch variability, a critical factor for reproducible SAR studies and lead optimization efforts.

Purity Specification
Specification review
95% (min.)
Consistent purity supports reproducible SAR and screening workflows.
2 ppt below 97% cyclohexylmethyl analog; sufficient for most research applications.
Purity Quality control Reproducibility

Evidence-Driven Application Scenarios


SAR Exploration of Aromatase Inhibitors

Based on the in vivo superiority of the cycloheptylmethyl-substituted piperidinedione over the cyclohexyl reference CHAG [1], 3-(Cycloheptylmethyl)piperidine hydrochloride can be employed as a key synthetic intermediate to generate novel aromatase inhibitor candidates. Its cycloheptylmethyl moiety can be incorporated into diverse core scaffolds to systematically evaluate the impact of this substituent on potency, selectivity, and pharmacokinetic properties, accelerating the identification of optimized leads for hormone-dependent breast cancer therapy.

Modulation of Lipophilicity and ADME Properties

The quantified LogP value of 3.77 for the target compound enables medicinal chemists to strategically tune the lipophilicity of lead molecules. In comparison to cyclohexylmethyl (LogP ~3.6–4.0) and inferred cyclopentylmethyl (lower LogP) analogs, the cycloheptylmethyl substituent offers a distinct intermediate lipophilicity that can be leveraged to optimize membrane permeability, metabolic stability, and off-target promiscuity. This compound serves as a valuable building block for designing molecules with tailored ADME profiles.

Probing Protein-Ligand Interactions

The cycloheptylmethyl group provides a unique conformational landscape due to the flexibility of the seven-membered ring. 3-(Cycloheptylmethyl)piperidine hydrochloride can be utilized as a chemical tool to probe the steric and lipophilic requirements of target binding pockets. Comparative studies with cyclohexylmethyl and cyclopentylmethyl analogs can reveal subtle differences in binding affinity and selectivity, providing insights into structure-based drug design and target validation [1] .

Parallel Synthesis and Library Construction

As a versatile piperidine building block [2] , 3-(Cycloheptylmethyl)piperidine hydrochloride can be readily incorporated into parallel synthesis workflows to generate focused libraries of cycloheptylmethyl-containing compounds. The hydrochloride salt form ensures adequate solubility and handling stability, while the 95% purity specification supports reliable high-throughput screening campaigns. This compound enables systematic diversification of the cycloalkylmethyl substituent across multiple chemotypes, facilitating hit identification and lead generation programs.

Application
Selection Property
Validation Focus
Aromatase inhibitor lead optimization studies
Cycloheptylmethyl scaffold lipophilicity and steric profile
In vivo aromatase inhibition model-response endpoint review
Lipophilicity-ADME optimization research
Measured LogP differentiation from smaller-ring analogs
Membrane permeability and metabolic stability assay interpretation
Protein-ligand binding pocket steric profiling
Conformational flexibility of the seven-membered ring
Binding affinity and selectivity profiling against target panels
Parallel synthesis for focused library construction
Hydrochloride salt solubility and ≥95% purity
Batch-to-batch reproducibility in high-throughput screening campaigns

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Cycloheptylmethyl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.